Glyoxalase I inhibitor 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glyoxalase I inhibitor 3 is a compound designed to inhibit the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which converts methylglyoxal into less harmful substances, thus protecting cells from damage. Inhibitors of glyoxalase I have been studied for their potential therapeutic applications, particularly in cancer treatment, as they can induce the accumulation of toxic metabolites in cancer cells, leading to cell death .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Glyoxalase-I-Inhibitor 3 beinhaltet typischerweise die Verwendung von computergestütztem Wirkstoffdesign (CADD)-Techniken. Verbindungen mit einer Zink-bindenden Gruppe werden aus kommerziellen Datenbanken extrahiert und mit robusten Docking-Protokollen wie CDOCKER innerhalb von Discovery Studio angedockt. Die Verbindungen werden dann an den aktiven Zentren von Glyoxalase I hergestellt und angedockt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Glyoxalase-I-Hemmstoffe umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen. Diese Methoden beinhalten oft den Einsatz von Hochdurchsatz-Screenings, um potenzielle Hemmstoffe zu identifizieren, gefolgt von chemischen Synthese- und Reinigungsprozessen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glyoxalase-I-Inhibitor 3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln, die unterschiedliche biologische Aktivitäten aufweisen können.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte und reduzierte Derivate von Glyoxalase-I-Inhibitor 3 sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Glyoxalase-I-Inhibitor 3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um das Glyoxalase-System und seine Rolle in zellulären Entgiftungsprozessen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf den Zellstoffwechsel und sein Potenzial untersucht, Apoptose in Krebszellen zu induzieren.

Medizin: Wird als potenzielles Therapeutikum für die Krebstherapie untersucht, da es die Anhäufung toxischer Metaboliten in Krebszellen induzieren kann, was zum Zelltod führt.

5. Wirkmechanismus

Der Wirkmechanismus von Glyoxalase-I-Inhibitor 3 umfasst die Hemmung von Glyoxalase I, einem Enzym, das Methylglyoxal entgiftet. Durch die Bindung an das aktive Zentrum von Glyoxalase I verhindert der Hemmstoff die Umwandlung von Methylglyoxal in weniger schädliche Substanzen. Dies führt zur Anhäufung von Methylglyoxal und anderen toxischen Metaboliten, die Apoptose in Krebszellen induzieren können. Die beteiligten molekularen Ziele und Signalwege umfassen das Glyoxalase-System und die zugehörigen Entgiftungsprozesse .

Ähnliche Verbindungen:

S-Hexylglutathion: Ein weiterer Glyoxalase-I-Hemmstoff mit einer anderen chemischen Struktur.

Delphinidin: Ein Naturstoff, der Glyoxalase I hemmt.

Curcumin: Bekannt für seine hemmende Wirkung auf Glyoxalase I.

18-β-Glycyrrhetinsäure: Eine natürliche Verbindung mit starker Glyoxalase-I-hemmender Aktivität .

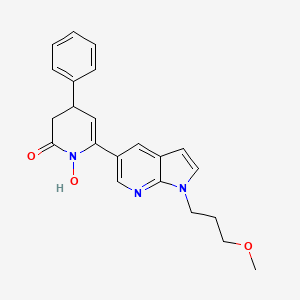

Einzigartigkeit: Glyoxalase-I-Inhibitor 3 ist einzigartig aufgrund seiner spezifischen Zink-bindenden Gruppe und seiner Fähigkeit, Glyoxalase I effektiv zu hemmen. Diese Verbindung hat eine moderate Aktivität mit einem IC50-Wert im mikromolaren Bereich gezeigt, was sie zu einem vielversprechenden Leitmolekül für die Weiterentwicklung macht. Seine Struktur und Bindungsaffinität unterscheiden es von anderen Hemmstoffen, was die Grundlage für die Entwicklung potenterer und selektiverer Glyoxalase-I-Hemmstoffe bildet .

Wirkmechanismus

The mechanism of action of glyoxalase I inhibitor 3 involves the inhibition of glyoxalase I, an enzyme that detoxifies methylglyoxal. By binding to the active site of glyoxalase I, the inhibitor prevents the conversion of methylglyoxal into less harmful substances. This leads to the accumulation of methylglyoxal and other toxic metabolites, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the glyoxalase system and the associated detoxification processes .

Vergleich Mit ähnlichen Verbindungen

S-hexyl glutathione: Another glyoxalase I inhibitor with a different chemical structure.

Delphinidin: A natural product that inhibits glyoxalase I.

Curcumin: Known for its inhibitory effects on glyoxalase I.

18-β-glycyrrhetinic acid: A natural compound with potent glyoxalase I inhibitory activity .

Uniqueness: Glyoxalase I inhibitor 3 is unique due to its specific zinc-binding group and its ability to effectively inhibit glyoxalase I. This compound has shown moderate activity with an IC50 value in the micromolar range, making it a promising lead compound for further development. Its structure and binding affinity distinguish it from other inhibitors, providing a basis for the development of more potent and selective glyoxalase I inhibitors .

Eigenschaften

Molekularformel |

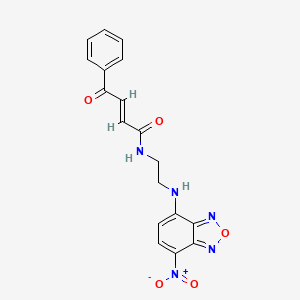

C22H23N3O3 |

|---|---|

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenyl-3,4-dihydropyridin-2-one |

InChI |

InChI=1S/C22H23N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-13,15,18,27H,5,9,11,14H2,1H3 |

InChI-Schlüssel |

MTHVWTHQEXZISL-UHFFFAOYSA-N |

Kanonische SMILES |

COCCCN1C=CC2=CC(=CN=C21)C3=CC(CC(=O)N3O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)

![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)

![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)

![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)

![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)